(3S,4S)-1-ethyl-4-methoxypyrrolidin-3-amine
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Overview
Description
(3S,4S)-1-ethyl-4-methoxypyrrolidin-3-amine is a chiral amine compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an ethyl group and a methoxy group on the pyrrolidine ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-1-ethyl-4-methoxypyrrolidin-3-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the asymmetric synthesis using chiral auxiliaries or chiral catalysts to introduce the stereocenters. For example, the use of chiral organocatalysts in the addition of nucleophiles to chiral intermediates can yield the desired product with high enantiomeric purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (3S,4S)-1-ethyl-4-methoxypyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
(3S,4S)-1-ethyl-4-methoxypyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of (3S,4S)-1-ethyl-4-methoxypyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target. The presence of the ethyl and methoxy groups can influence the compound’s binding interactions and overall activity .
Comparison with Similar Compounds
- (3S,4R)-1-ethyl-4-methoxypyrrolidin-3-amine
- (3R,4S)-1-ethyl-4-methoxypyrrolidin-3-amine
- (3R,4R)-1-ethyl-4-methoxypyrrolidin-3-amine
Comparison: Compared to its diastereomers and enantiomers, (3S,4S)-1-ethyl-4-methoxypyrrolidin-3-amine exhibits unique stereochemical properties that can affect its reactivity and biological activity. The specific configuration of the stereocenters can influence the compound’s interaction with chiral environments, such as enzyme active sites or receptor binding pockets. This makes this compound particularly valuable in applications requiring high stereochemical specificity .
Properties
IUPAC Name |
(3S,4S)-1-ethyl-4-methoxypyrrolidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-3-9-4-6(8)7(5-9)10-2/h6-7H,3-5,8H2,1-2H3/t6-,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPGYVVKMKSHJT-BQBZGAKWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@H]([C@H](C1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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